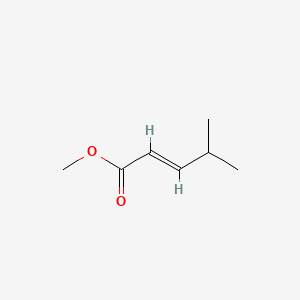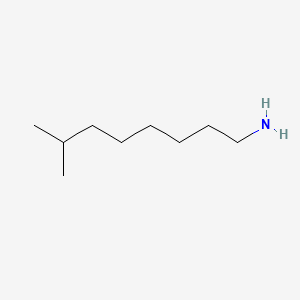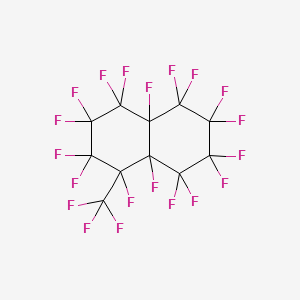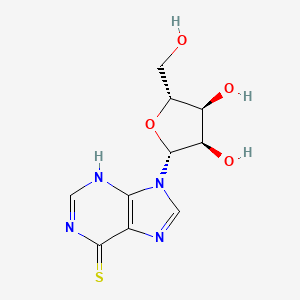
硫代肌苷
描述
Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties . It interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication .
Synthesis Analysis
Several approaches for the synthesis of protected 6-thioguanosine are described in the literature . The major difference between them concerns the S-protecting group used during synthesis .
Molecular Structure Analysis
Thioinosine has a molecular formula of C10H12N4O4S . Its IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione . The molecular weight is 284.29 g/mol .
Chemical Reactions Analysis
Thioinosine, especially 4-thiouridine and 6-thioguanosine, are photosensitive molecules that photocrosslink to both proteins and nucleic acids . The presence of 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes .
Physical And Chemical Properties Analysis
Thioinosine has a molecular formula of C10H12N4O4S . Its IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione . The molecular weight is 284.29 g/mol .
科学研究应用
Potential Against SARS-CoV-2
Thioinosine has been studied for its potential against SARS-CoV-2 . In a study, the culture extracts of a terrestrial Actinomycetes sp. GSCW-51 yielded Thioinosine and other compounds. These compounds were computationally explored for their therapeutic potential against SARS-CoV-2 .
Anti-Inflammatory Properties
Thiopurines, a class of drugs that includes Thioinosine, have effective anti-inflammatory properties . They have been used in clinical practice for over half a century for their on- and off-label applications for inflammatory and autoimmune diseases .
Anticancer Properties
Thiopurines are also known for their anticancer properties . They have been used as anticancer drugs, contributing to the diverse clinical applications of this class of drugs .
Immunosuppressive Properties
Thiopurines are effective immunosuppressive drugs . Their long-term use as anti-rejection drugs in transplant patients has been associated with a significantly increased risk of various types of cancer .
Management of Autoimmune Diseases
The use of thiopurines in the management of autoimmune diseases is anticipated to continue to increase . Despite the emergence of a new generation of non-thiopurine immunosuppressants, thiopurines remain a valuable tool in the management of these conditions .
Management of Inflammatory Disorders
Thiopurines have been used in the treatment of chronic inflammatory disorders . Despite the potential risks associated with long-term treatment, understanding how thiopurines contribute to the development of cancer can facilitate clinical decisions about the potential risks to patients of long-term treatment for these generally non-life-threatening conditions .
作用机制
Target of Action
Thioinosine, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . The primary targets of thioinosine are the enzymes hypoxanthine-guanine phosphoribosyl transferase (HPRT) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes play crucial roles in purine metabolism, which is essential for DNA and RNA synthesis.
Mode of Action
Thioinosine interacts with its targets, HPRT and IMPDH, through a series of metabolic reactions. The first step in the metabolism of azathioprine is the conversion into 6-thioinosine monophosphate (6-TIMP) by HPRT. 6-TIMP is further metabolized by IMPDH, resulting in the formation of pharmacologically active 6-thioguanine nucleotides .
Biochemical Pathways
Thioinosine affects the purine salvage pathway, a critical biochemical pathway involved in recycling purine bases from degraded nucleic acids . By interacting with HPRT and IMPDH, thioinosine influences the production of guanine nucleotides, which are essential components of DNA and RNA. This interaction can lead to changes in cellular functions and responses.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thioinosine are crucial for its bioavailability and therapeutic efficacy. It is known that thioinosine, as a metabolite of azathioprine, undergoes complex metabolic processes involving various enzymes .
Result of Action
The molecular and cellular effects of thioinosine’s action are primarily related to its influence on purine metabolism. By affecting the production of guanine nucleotides, thioinosine can impact DNA and RNA synthesis, potentially influencing cell proliferation and function . Additionally, thioinosine has been found to inhibit adipocyte differentiation, suggesting a role in regulating adipogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thioinosine. For instance, the efficacy of thioinosine can be affected by factors such as the patient’s genetic makeup, disease state, and the presence of other medications
安全和危害
未来方向
Thiopurines are in widespread clinical use for the treatment of immunological disorders and certain cancers . The Thiopurine Enhanced ALL Maintenance (TEAM) strategy—the addition of low-dose (2.5–12.5 mg/m^2/day) 6-thioguanine to the 6-MP/MTX backbone—is currently being tested in a randomized ALLTogether1 trial .
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioinosine | |
CAS RN |
574-25-4, 4988-64-1 | |
| Record name | 6-Thioinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioinosine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



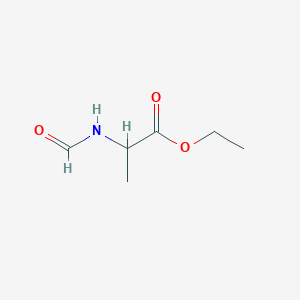
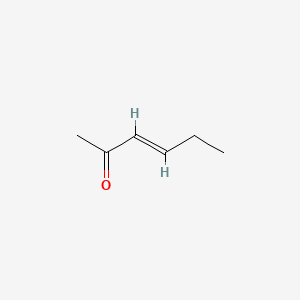

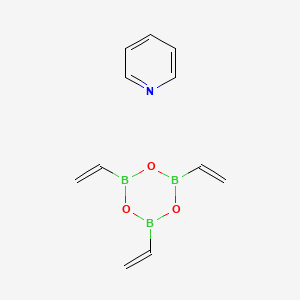
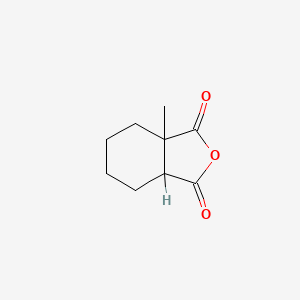
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)


